molecular formula C12H11Cl2NO3S B5709107 2,4-dichloro-N-(2-furylmethyl)-3-methylbenzenesulfonamide

2,4-dichloro-N-(2-furylmethyl)-3-methylbenzenesulfonamide

Cat. No. B5709107
M. Wt: 320.2 g/mol
InChI Key: OXCUDLCSGCIVFE-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-furylmethyl)-3-methylbenzenesulfonamide, commonly referred to as DFMS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DFMS is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

DFMS is believed to work by inhibiting the activity of carbonic anhydrase enzymes, which are involved in a wide range of physiological processes, including acid-base balance, respiration, and bone resorption.
Biochemical and physiological effects:
DFMS has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of bone resorption, and the potential to reduce intraocular pressure in glaucoma patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFMS in lab experiments is its ability to selectively inhibit carbonic anhydrase activity, which can be useful in studying the role of these enzymes in various physiological processes. However, DFMS also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving DFMS, including the development of more efficient synthesis methods, the identification of new applications for the compound in scientific research, and the development of more selective and potent carbonic anhydrase inhibitors based on the structure of DFMS. Additionally, further studies are needed to better understand the potential therapeutic applications of DFMS in various diseases.

Synthesis Methods

DFMS can be synthesized through a multi-step process that involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 2-furylmethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide, and the resulting product is purified through recrystallization.

Scientific Research Applications

DFMS has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a tool for studying enzyme inhibition, and as a potential therapeutic agent for various diseases.

properties

IUPAC Name

2,4-dichloro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3S/c1-8-10(13)4-5-11(12(8)14)19(16,17)15-7-9-3-2-6-18-9/h2-6,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCUDLCSGCIVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide

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